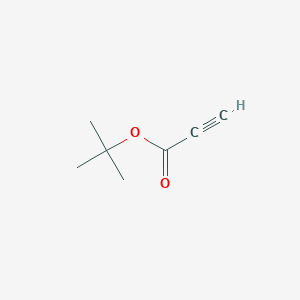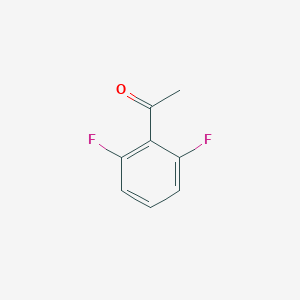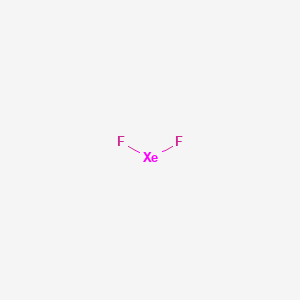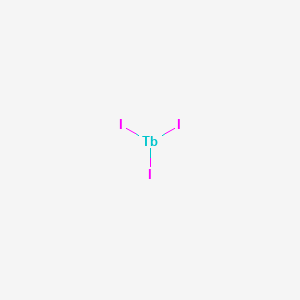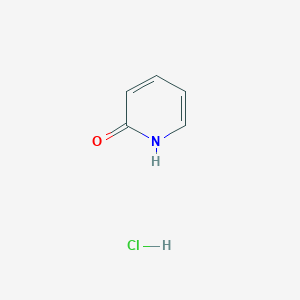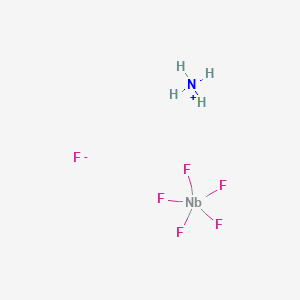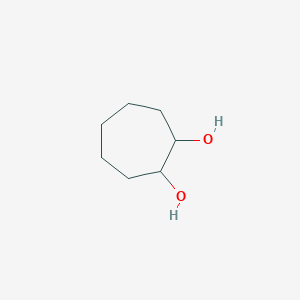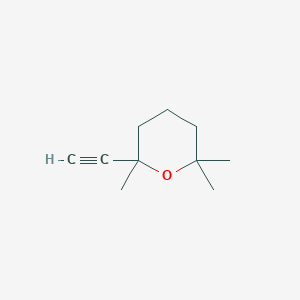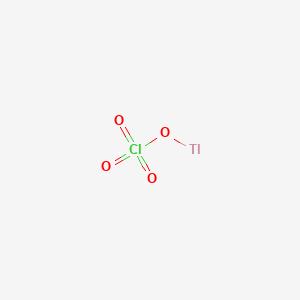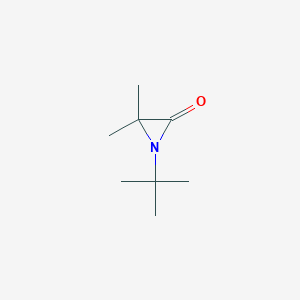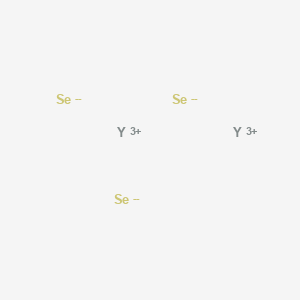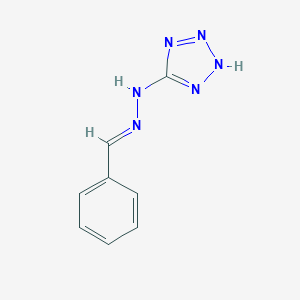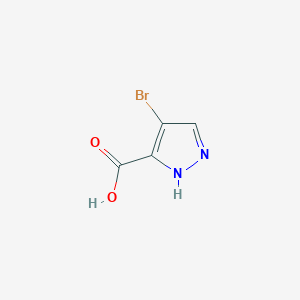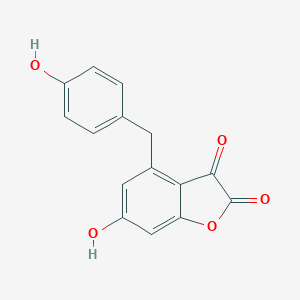
2,3-Benzofurandione, 6-hydroxy-4-(p-hydroxybenzyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Benzofurandione, 6-hydroxy-4-(p-hydroxybenzyl)-, also known as resorcinarene, is a macrocyclic compound that has gained significant attention in scientific research due to its unique structural and chemical properties. Resorcinarene is a versatile molecule that can be synthesized using various methods and has diverse applications in different fields of research.
Applications De Recherche Scientifique
Resorcinarene has diverse applications in scientific research, including the development of new materials, drug delivery systems, and sensors. Resorcinarene can be used as a host molecule to encapsulate guest molecules, which can be released in a controlled manner. This property makes 2,3-Benzofurandione, 6-hydroxy-4-(p-hydroxybenzyl)-e a promising candidate for drug delivery systems. Resorcinarene can also be used as a sensor for detecting small molecules and ions due to its ability to selectively bind to certain molecules.
Mécanisme D'action
The mechanism of action of 2,3-Benzofurandione, 6-hydroxy-4-(p-hydroxybenzyl)-e is not fully understood. However, it is known that 2,3-Benzofurandione, 6-hydroxy-4-(p-hydroxybenzyl)-e can form inclusion complexes with guest molecules through non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. This property allows 2,3-Benzofurandione, 6-hydroxy-4-(p-hydroxybenzyl)-e to selectively bind to certain molecules and release them in a controlled manner.
Effets Biochimiques Et Physiologiques
Resorcinarene has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, further research is needed to fully understand the potential effects of 2,3-Benzofurandione, 6-hydroxy-4-(p-hydroxybenzyl)-e on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
Resorcinarene has several advantages for lab experiments, including its ability to selectively bind to certain molecules and its versatility in synthesis methods. However, 2,3-Benzofurandione, 6-hydroxy-4-(p-hydroxybenzyl)-e also has limitations, including its relatively high cost and the need for specialized equipment and expertise to synthesize and work with the molecule.
Orientations Futures
There are several future directions for 2,3-Benzofurandione, 6-hydroxy-4-(p-hydroxybenzyl)-e research, including the development of new drug delivery systems, sensors, and materials. Resorcinarene can also be used as a template for the synthesis of other macrocycles with different properties and applications. Further research is needed to fully understand the potential of 2,3-Benzofurandione, 6-hydroxy-4-(p-hydroxybenzyl)-e and its derivatives in different fields of research.
Méthodes De Synthèse
Resorcinarene can be synthesized using several methods, including the template synthesis method, the self-assembly method, and the covalent synthesis method. The template synthesis method involves the use of a template molecule to direct the formation of the macrocycle. The self-assembly method involves the spontaneous formation of the macrocycle through non-covalent interactions between the monomers. The covalent synthesis method involves the use of chemical reactions to connect the monomers into the macrocycle.
Propriétés
Numéro CAS |
14309-90-1 |
|---|---|
Nom du produit |
2,3-Benzofurandione, 6-hydroxy-4-(p-hydroxybenzyl)- |
Formule moléculaire |
C15H10O5 |
Poids moléculaire |
270.24 g/mol |
Nom IUPAC |
6-hydroxy-4-[(4-hydroxyphenyl)methyl]-1-benzofuran-2,3-dione |
InChI |
InChI=1S/C15H10O5/c16-10-3-1-8(2-4-10)5-9-6-11(17)7-12-13(9)14(18)15(19)20-12/h1-4,6-7,16-17H,5H2 |
Clé InChI |
ROSZFICBBXCFBV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC2=C3C(=CC(=C2)O)OC(=O)C3=O)O |
SMILES canonique |
C1=CC(=CC=C1CC2=C3C(=CC(=C2)O)OC(=O)C3=O)O |
Synonymes |
6-Hydroxy-4-(p-hydroxybenzyl)benzofuran-2,3-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



